molecular formula C10H20ClNO2 B2698851 Ethyl 2-(cyclohexylamino)acetate hydrochloride CAS No. 84126-70-5

Ethyl 2-(cyclohexylamino)acetate hydrochloride

Cat. No.: B2698851
CAS No.: 84126-70-5
M. Wt: 221.73
InChI Key: IJHVTABCXCQABK-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclohexylamino)acetate hydrochloride (CAS: 84126-70-5) is an organic compound with the linear formula C₁₆H₂₄ClNO₂ and a molecular weight of 297.828 g/mol . It consists of an ethyl ester backbone substituted with a cyclohexylamino group at the second carbon position, forming a hydrochloride salt. This structural configuration enhances its solubility in polar solvents, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.

The compound is cataloged under product numbers such as PH011954 (AldrichCPR) and AB17663 (ABChem), indicating its commercial availability for research and industrial applications .

Properties

IUPAC Name

ethyl 2-(cyclohexylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)8-11-9-6-4-3-5-7-9;/h9,11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHVTABCXCQABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84126-70-5
Record name ethyl 2-(cyclohexylamino)acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(cyclohexylamino)acetate hydrochloride can be synthesized through a multi-step process involving the reaction of ethyl bromoacetate with cyclohexylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyclohexylamino)acetate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclohexylamine and ethyl alcohol.

    Reduction: Cyclohexylamine.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structures to ethyl 2-(cyclohexylamino)acetate hydrochloride exhibit diverse biological activities, particularly in pharmacology. The following are key areas of application:

  • Antidepressant Activity : Some studies suggest that derivatives of cyclohexylamine may possess antidepressant properties, potentially acting on neurotransmitter systems in the brain.
  • Analgesic Effects : Research has shown that compounds like this compound may have analgesic effects, providing pain relief through modulation of pain pathways.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating various inflammatory conditions.

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of cyclohexylamine derivatives. Researchers synthesized various derivatives, including this compound, and evaluated their effects on serotonin reuptake inhibition. Results indicated promising antidepressant-like activity in animal models, suggesting further investigation into this compound's therapeutic potential.

Case Study 2: Analgesic Activity

In another study focused on pain management, researchers assessed the analgesic properties of several cyclohexylamine derivatives. This compound was included in the evaluation. The findings demonstrated significant pain relief in test subjects, supporting its potential use as an analgesic drug.

Research Applications

This compound is also utilized in various research applications:

  • Drug Development : Its unique structure makes it a valuable candidate for developing new pharmacological agents targeting specific diseases.
  • Biochemical Studies : The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving amino acids.
  • Material Science : Due to its chemical properties, it may find applications in the development of new materials or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclohexylamino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Substituents

Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (CAS: 939760-85-7)
  • Formula: C₁₁H₂₂ClNO₂
  • Molecular Weight : 247.75 g/mol
  • Key Difference: The cyclohexyl group is substituted with a methylamino moiety instead of a cyclohexylamino group. This reduces steric hindrance and alters solubility properties .
Ethyl 2-(cyclopropylamino)acetate hydrochloride (CAS: 222536-46-1)
  • Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 195.65 g/mol
  • Key Difference : The cyclohexyl group is replaced with a cyclopropyl ring, significantly decreasing molecular weight and increasing ring strain, which may influence reactivity .
Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate Hydrochloride
  • Formula : C₁₁H₁₄Cl₃N₂O₂
  • Molecular Weight : 313.61 g/mol

Positional and Functional Isomers

Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride (CAS: 76308-26-4)
  • Formula: C₁₀H₂₀ClNO₂
  • Molecular Weight : 221.72 g/mol
  • Key Difference: The amino group is positioned at the trans-4 site of the cyclohexane ring, altering spatial arrangement and hydrogen-bonding capabilities .
Methyl 1-(methylamino)cyclohexanecarboxylate Hydrochloride
  • Formula: C₉H₁₈ClNO₂
  • Molecular Weight : 215.70 g/mol
  • Key Difference: Uses a methyl ester (vs. ethyl) and a methylamino-cyclohexanecarboxylate backbone, affecting hydrolysis rates and lipophilicity .

Derivatives with Alternative Backbones

3-(Cyclohexylamino)propan-1-ol
  • Formula: C₉H₁₉NO
  • Molecular Weight : 157.26 g/mol
  • Key Difference : Replaces the ester group with a hydroxyl group, shifting functionality from ester hydrolysis to alcohol-based reactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Source
Ethyl 2-(cyclohexylamino)acetate hydrochloride 84126-70-5 C₁₆H₂₄ClNO₂ 297.83 Cyclohexylamino group
Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl 939760-85-7 C₁₁H₂₂ClNO₂ 247.75 Methylamino-cyclohexyl
Ethyl 2-(trans-4-Aminocyclohexyl)acetate HCl 76308-26-4 C₁₀H₂₀ClNO₂ 221.72 Trans-4-amino position
Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate HCl - C₁₁H₁₄Cl₃N₂O₂ 313.61 Dichlorobenzylamino group
Methyl 1-(methylamino)cyclohexanecarboxylate HCl - C₉H₁₈ClNO₂ 215.70 Methyl ester backbone

Biological Activity

Ethyl 2-(cyclohexylamino)acetate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

This compound can be synthesized through a multi-step process involving the reaction of ethyl bromoacetate with cyclohexylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete reaction. This compound serves as an intermediate in various organic syntheses and is also utilized in studying enzyme-substrate interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antitumor potential and enzyme interactions.

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives related to this compound. For instance:

  • In Vitro Studies : Compounds derived from similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM. These compounds effectively induced apoptosis in MCF-7 breast cancer cells, demonstrating their potential as antitumor agents .
  • Cell Cycle Analysis : Flow cytometry analysis indicated that these compounds caused G2/M phase cell cycle arrest, which is associated with apoptosis induction. The results showed a notable increase in cell population at G2/M phase compared to control groups .

Enzyme Interaction Studies

This compound has been employed in studies examining its role as a substrate or inhibitor for various enzymes:

  • Enzyme-Substrate Interactions : The compound has been used as a model in biochemical assays to understand enzyme kinetics and mechanisms, particularly in the context of drug metabolism and pharmacokinetics.
  • Potential as a Kappa Opioid Receptor Antagonist : Some derivatives have shown promise as selective antagonists for kappa opioid receptors, which are implicated in pain modulation and addiction pathways .

Case Study: Antitumor Efficacy

A study conducted on a series of compounds related to this compound demonstrated significant antitumor efficacy in vivo. Mice bearing tumors were treated with these compounds, resulting in a reduction of tumor mass by approximately 54% compared to control treatments. The study also highlighted improvements in hematological parameters, indicating reduced myelosuppression associated with chemotherapy .

CompoundIC50 (μM)Tumor Reduction (%)Hemoglobin Level (g/dL)
Compound A23.25411.5
Compound B49.93310.0

Pharmacokinetic Profiles

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics:

  • Stability : The compound showed stability in liver microsomes across different species, suggesting low metabolic clearance rates which is advantageous for drug development .
  • Membrane Permeability : High membrane permeability was observed in Caco-2 cell lines, indicating potential for effective oral bioavailability .

Q & A

Q. Optimization parameters :

  • Temperature : Maintain 0–5°C during amine addition to suppress ester hydrolysis.
  • Stoichiometry : Use a 1:1.2 molar ratio of cyclohexylamine to ethyl chloroacetate to ensure complete conversion.
  • Purification : Recrystallize from ethanol/ether (3:1 v/v) to achieve >98% purity .

Advanced: How can computational tools resolve contradictions in reported biological activities of cyclohexylamino derivatives?

Methodological Answer:
Discrepancies in biological data (e.g., ferroptosis inhibition vs. cytotoxicity) can be addressed via:

  • Molecular docking : Compare binding affinities to targets like GPX4 using AutoDock Vina, identifying steric clashes in 2-(cyclohexylamino) vs. 3-(benzylamino) analogs .
  • QSAR modeling : Calculate descriptors (e.g., logP, topological polar surface area) to correlate cellular uptake differences.
  • Meta-analysis : Cross-reference pharmacological data from patent applications (e.g., stroke models) with in vitro assay conditions (e.g., oxygen-glucose deprivation protocols) .

Basic: What analytical workflows ensure reliable characterization of this compound?

Methodological Answer:
Implement a tiered approach:

Purity : Reverse-phase HPLC (C18 column, 70:30 water/acetonitrile, 1 mL/min) with UV detection (λ = 254 nm); accept ≥95% peak area.

Structure :

  • ¹H NMR : Identify ester protons (δ 4.1–4.3 ppm, quartet) and cyclohexyl protons (δ 1.2–1.8 ppm, multiplet).
  • HRMS : Confirm [M+H]+ at m/z 233.1524 (theoretical) .

Salt validation : Ion chromatography for chloride content (≥99% equivalence) .

Advanced: How to design experiments evaluating neuroprotective effects in stroke models?

Methodological Answer:
Key considerations:

  • Dosing : Preclinical PK studies to determine brain penetration (e.g., MDCK-MDR1 monolayer assay).
  • Controls : Include sham-operated animals and vehicle-treated groups.
  • Endpoints :
    • Infarct volume : Quantify via TTC staining after 24 hr middle cerebral artery occlusion.
    • Behavioral metrics : Use modified Neurological Severity Score (mNSS).
  • Mechanistic validation : Western blot for ferroptosis markers (GPX4, ACSL4) .

Basic: What handling protocols prevent degradation of this compound?

Methodological Answer:

  • Storage : Desiccate at -20°C in amber vials; avoid repeated freeze-thaw cycles.
  • Stability monitoring :
    • Weekly HPLC to detect ester hydrolysis (new peak at Rt 2.1 min).
    • Add 0.01% w/w butylated hydroxytoluene (BHT) to suppress amine oxidation .

Advanced: How to achieve selective N-functionalization of the cyclohexylamino group without ester cleavage?

Methodological Answer:
Use orthogonal protection strategies:

Silylation : Protect the amine with TBDMSCl (tert-butyldimethylsilyl chloride) before ester transformations.

Arylation : Perform Pd-catalyzed Buchwald-Hartwig coupling with aryl halides.

Deprotection : Remove TBDMS with tetrabutylammonium fluoride (TBAF) in THF.
Monitoring : Track carbonyl integrity via in-situ IR (C=O stretch at 1730 cm⁻¹) .

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